1-Fmoc-4,4-dimethyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chiral Building Block for Peptide Synthesis

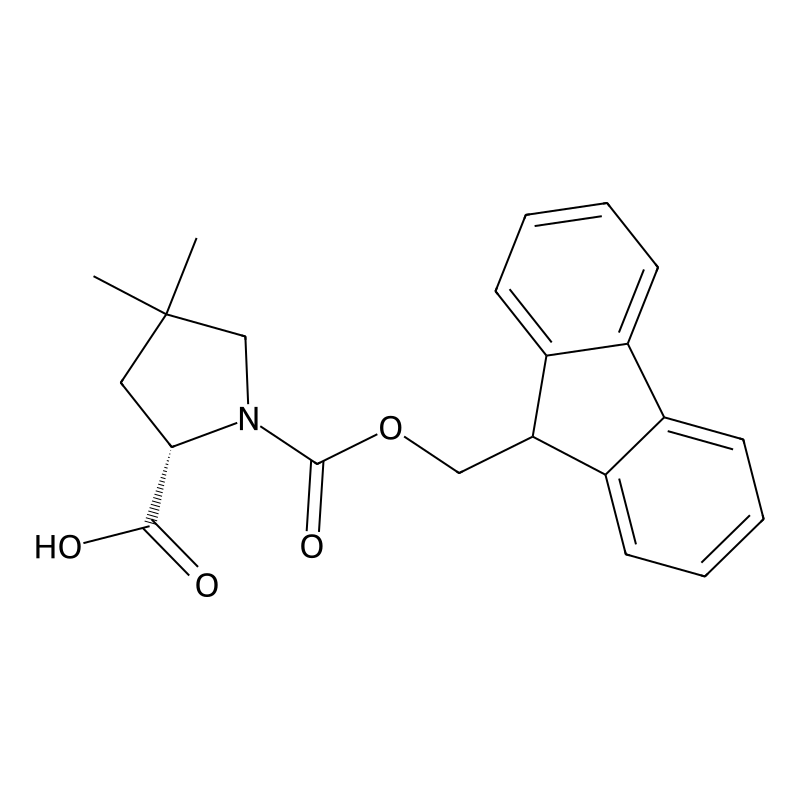

1-Fmoc-4,4-dimethyl-L-proline is a key component in the field of peptide chemistry. It functions as a chiral building block, a specific type of amino acid derivative used to construct peptides (). The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino terminus (N-terminus) of the molecule, while the "4,4-dimethyl-L-proline" portion represents the modified proline amino acid with a specific configuration (L-stereoisomer) and two methyl groups attached to the fourth carbon.

This specific building block is particularly useful in solid-phase peptide synthesis (SPPS) (), a technique for creating peptides in a laboratory setting. The Fmoc group allows for the controlled attachment and detachment of the amino acid during the peptide chain assembly process. The L-configuration ensures the proper folding and functionality of the resulting peptide.

Applications in Medicinal Chemistry and Research

The incorporation of 1-Fmoc-4,4-dimethyl-L-proline into peptides can offer several advantages in scientific research, particularly in medicinal chemistry. The presence of the two methyl groups can alter the conformation and stability of the peptide, potentially leading to improved drug candidates. This modified proline unit can also influence interactions with other molecules, such as receptors or enzymes, leading to the development of more specific and potent drugs.

Researchers can utilize 1-Fmoc-4,4-dimethyl-L-proline to design and synthesize novel peptides with desired properties for various applications. These applications include:

- Development of new antibiotics with improved activity against resistant bacteria.

- Creation of peptide-based drugs that target specific diseases.

- Design of peptides for diagnostic purposes.

1-Fmoc-4,4-dimethyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids. The molecular formula of 1-Fmoc-4,4-dimethyl-L-proline is C22H23NO4, with a molar mass of approximately 365.42 g/mol . Its structure includes a pyrrolidine ring with two methyl groups at the 4-position, contributing to its unique steric properties and making it a valuable chiral building block in organic synthesis and medicinal chemistry.

- Conformational changes: The cyclic side chain of Dmp-L-Pro can restrict the conformational flexibility of the peptide backbone, potentially leading to altered protein folding and function.

- Increased hydrophobicity: The addition of methyl groups increases the hydrophobicity of the side chain, which can affect protein-protein interactions and membrane association.

The specific effects of Dmp-L-Pro depend on its position within the peptide sequence and the overall structure of the resulting protein.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Avoid inhalation, ingestion, and skin contact.

- Fmoc-Dmp-L-Pro may be irritating to the skin and eyes.

- Follow proper disposal procedures for organic waste.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield 4,4-dimethyl-L-proline, allowing for further functionalization.

- Coupling Reactions: It can be coupled with other amino acids or peptides using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

- Formation of Peptide Bonds: The carboxylic acid group can react with the amine group of another amino acid to form dipeptides or longer peptide chains.

1-Fmoc-4,4-dimethyl-L-proline has been investigated for its biological activity, particularly in the context of peptide synthesis. It is recognized for enhancing the stability and bioactivity of peptides due to its unique structural features. This compound can influence the conformation of peptides, potentially affecting their interaction with biological targets, though specific biological assays are less frequently reported compared to its synthetic applications .

The synthesis of 1-Fmoc-4,4-dimethyl-L-proline typically involves several steps:

- Starting Material: The process begins with L-proline as the starting material.

- Protection: The amine group is protected using Fmoc anhydride in an organic solvent such as dichloromethane.

- Methylation: Methyl groups are introduced at the 4-position using appropriate methylating agents like iodomethane or dimethyl sulfate.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity .

1-Fmoc-4,4-dimethyl-L-proline is widely utilized in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins.

- Drug Development: In the development of peptide-based therapeutics due to its ability to enhance stability and bioavailability.

- Chemical Research: As a chiral auxiliary in asymmetric synthesis processes.

Several compounds are structurally similar to 1-Fmoc-4,4-dimethyl-L-proline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Fmoc-L-proline | L-Proline with Fmoc protection | Standard proline derivative used widely in peptides |

| 1-Fmoc-2-methyl-L-proline | Methyl group at position 2 | Modifies steric hindrance compared to 4-position |

| 1-Boc-4,4-dimethyl-L-proline | Boc protecting group instead of Fmoc | Different reactivity profile due to Boc group |

| 1-Fmoc-3-methyl-L-proline | Methyl group at position 3 | Affects peptide conformation differently |

The uniqueness of 1-Fmoc-4,4-dimethyl-L-proline lies in its specific steric properties imparted by the two methyl groups at the 4-position, which can significantly influence the folding and stability of peptides compared to other proline derivatives .